3-(3-methoxy-4-(1H-pyrazol-1-yl)pyrrolidin-1-yl)propanoic acid
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Overview
Description
3-(3-Methoxy-4-(1H-pyrazol-1-yl)pyrrolidin-1-yl)propanoic acid is a complex organic compound that features a pyrrolidine ring substituted with a methoxy group and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-methoxy-4-(1H-pyrazol-1-yl)pyrrolidin-1-yl)propanoic acid typically involves multi-step organic reactionsThe final step involves the formation of the propanoic acid moiety .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow chemistry can enhance the efficiency and yield of the production process. Specific conditions such as temperature, pressure, and the use of catalysts are optimized to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
3-(3-Methoxy-4-(1H-pyrazol-1-yl)pyrrolidin-1-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The pyrazole ring can be reduced under specific conditions to form dihydropyrazole derivatives.
Substitution: The hydrogen atoms on the pyrrolidine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield methoxy-substituted aldehydes or acids, while reduction of the pyrazole ring can produce dihydropyrazole derivatives .
Scientific Research Applications
3-(3-Methoxy-4-(1H-pyrazol-1-yl)pyrrolidin-1-yl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 3-(3-methoxy-4-(1H-pyrazol-1-yl)pyrrolidin-1-yl)propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
3-(3-Methoxy-4-(1H-pyrazol-1-yl)pyrrolidin-1-yl)-3-oxopropanenitrile: Similar structure but with a nitrile group instead of a propanoic acid moiety.
3-(3,5-Dimethyl-1H-pyrazol-1-yl)pyrrolidin-1-yl)propanoic acid: Similar structure with additional methyl groups on the pyrazole ring.
Uniqueness
3-(3-Methoxy-4-(1H-pyrazol-1-yl)pyrrolidin-1-yl)propanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group and the pyrazole ring in the same molecule allows for unique interactions with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C11H17N3O3 |
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Molecular Weight |
239.27 g/mol |
IUPAC Name |
3-(3-methoxy-4-pyrazol-1-ylpyrrolidin-1-yl)propanoic acid |
InChI |
InChI=1S/C11H17N3O3/c1-17-10-8-13(6-3-11(15)16)7-9(10)14-5-2-4-12-14/h2,4-5,9-10H,3,6-8H2,1H3,(H,15,16) |
InChI Key |
AAOPTLZTTGMMRE-UHFFFAOYSA-N |
Canonical SMILES |
COC1CN(CC1N2C=CC=N2)CCC(=O)O |
Origin of Product |
United States |
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